molecular formula C17H15F2N3O2S2 B2919833 N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252847-89-4

N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2919833
CAS RN: 1252847-89-4
M. Wt: 395.44
InChI Key: WNPQNDYRPPTLMO-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H15F2N3O2S2 and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds derived from the thieno[2,3-d]pyrimidine scaffold, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues, have been synthesized and identified as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These molecules exhibit significant inhibitory activities, making them potential candidates for cancer therapy due to their role in nucleotide biosynthesis and cellular proliferation mechanisms (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Insights

The crystal structures of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogues, have been elucidated, providing insights into their conformational dynamics and potential interaction modes with biological targets. These studies contribute to understanding how such compounds can be optimized for better biological activity and specificity (Subasri et al., 2017).

Vibrational Spectroscopy and Quantum Computational Approach

Research involving N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has focused on characterizing its vibrational spectroscopic signatures and investigating the effects of rehybridization and hyperconjugation on its molecular structure through quantum computational approaches. These studies offer valuable insights into the electronic and structural properties of such compounds, aiding in the design of new molecules with enhanced activities and desirable pharmacokinetic properties (Mary, Pradhan, & James, 2022).

Antitumor Activity

Several derivatives of the thieno[3,2-d]pyrimidine and thienotriazolopyrimidine series have been synthesized and evaluated for their antitumor activity. These studies reveal that certain modifications to the core structure can lead to compounds with potent anticancer properties, comparable to established chemotherapeutic agents. This highlights the potential of such compounds in developing new cancer treatments (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S2/c1-2-4-22-16(24)15-13(3-5-25-15)21-17(22)26-9-14(23)20-12-7-10(18)6-11(19)8-12/h3,5-8H,2,4,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPQNDYRPPTLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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